molecular formula C22H20N4OS B601014 Impureza 4 de Axitinib CAS No. 1443118-73-7

Impureza 4 de Axitinib

Número de catálogo: B601014
Número CAS: 1443118-73-7
Peso molecular: 388.5 g/mol
Clave InChI: JPTQVDRPKXSDDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Axitinib Impurity 4 is a chemical compound associated with Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. Impurities like Axitinib Impurity 4 are often studied to ensure the safety, efficacy, and quality of the pharmaceutical product .

Aplicaciones Científicas De Investigación

Axitinib Impurity 4 has several scientific research applications, including:

Mecanismo De Acción

Target of Action

Axitinib Impurity 4, like Axitinib, primarily targets the vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis .

Mode of Action

Axitinib Impurity 4 selectively inhibits VEGFR-1, VEGFR-2, and VEGFR-3 . By blocking these receptors, it prevents the binding of vascular endothelial growth factors, thereby inhibiting angiogenesis . This results in the reduction of tumor growth and metastasis .

Biochemical Pathways

The inhibition of VEGFRs by Axitinib Impurity 4 affects the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, it disrupts the supply of oxygen and nutrients to the tumor cells, thereby inhibiting their growth and proliferation .

Pharmacokinetics

Axitinib is absorbed relatively rapidly, reaching maximum plasma concentrations within 4 hours of oral administration . It is highly bound (>99%) to human plasma proteins, with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive . Axitinib is eliminated via hepatobiliary excretion with negligible urinary excretion .

Result of Action

The inhibition of angiogenesis by Axitinib Impurity 4 leads to a decrease in tumor growth and metastasis . This results in the reduction of the size and spread of tumors, thereby improving the clinical outcomes in patients with advanced renal cell carcinoma .

Action Environment

The action of Axitinib Impurity 4 can be influenced by various environmental factors. For instance, the presence of strong CYP3A4/5 inhibitors, such as ketoconazole, can increase the plasma concentrations of axitinib, while strong CYP3A4/5 inducers, such as rifampin, can decrease its concentrations . Additionally, the efficacy and safety of Axitinib Impurity 4 can be affected by individual patient characteristics, such as hepatic function .

Análisis Bioquímico

Biochemical Properties

Axitinib Impurity 4, like its parent compound Axitinib, is likely to interact with various enzymes, proteins, and other biomolecules. Axitinib is known to inhibit VEGFRs, thereby blocking angiogenesis and tumor growth . It’s plausible that Axitinib Impurity 4 may have similar interactions, although specific interactions have not been reported yet.

Cellular Effects

Given its structural similarity to Axitinib, it might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The exact molecular mechanism of action of Axitinib Impurity 4 remains unclear. Axitinib works by selectively inhibiting VEGFRs, thereby blocking angiogenesis and tumor growth . Axitinib Impurity 4 might exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of different dosages of Axitinib Impurity 4 in animal models have not been reported. Studies on Axitinib have shown its effectiveness in inhibiting tumor growth . Future studies could explore the dosage effects of Axitinib Impurity 4.

Metabolic Pathways

Axitinib is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4/5 and to a lesser extent by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . Axitinib Impurity 4 might be involved in similar metabolic pathways.

Transport and Distribution

Axitinib is highly bound to human plasma proteins with preferential binding to albumin and moderate binding to α1-acid glycoprotein . Axitinib Impurity 4 might have similar transport and distribution characteristics.

Análisis De Reacciones Químicas

Axitinib Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Axitinib Impurity 4 can be compared with other similar compounds such as:

Axitinib Impurity 4 is unique in its specific chemical structure and the role it plays in the overall quality control of Axitinib.

Actividad Biológica

Axitinib Impurity 4 is a chemical compound related to axitinib, a selective tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma (RCC). Understanding the biological activity of this impurity is crucial for assessing its potential effects and implications in drug development and therapeutic applications.

Chemical Structure and Properties

Chemical Name : N-methyl-2-[3-[(1E)-2-(1-oxidopyridinyl) ethenyl]-1-oxido-1H-indazol-6-yl-sulfinyl]-benzamide
Molecular Formula : C17H16N4O3S
Molecular Weight : 356.40 g/mol

Axitinib Impurity 4 is characterized by its unique structure, which includes a sulfinyl group and a pyridine derivative, contributing to its potential biological activities.

Axitinib, as a parent compound, exerts its effects primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. The IC50 values for axitinib against these receptors are notably low (0.1 to 0.3 nM), indicating high potency. While specific data on Axitinib Impurity 4's activity against these receptors is limited, it is reasonable to hypothesize that impurities may exhibit altered or reduced activity compared to the parent compound.

In Vitro Studies

In vitro studies have shown that axitinib induces a DNA damage response (DDR) in renal cancer cell lines, leading to cell cycle arrest and senescence. For example, studies demonstrated that axitinib treatment resulted in γ-H2AX phosphorylation and Chk1 kinase activation, indicating DDR activation. This response was accompanied by oxidative DNA damage and reactive oxygen species (ROS) generation, which are critical for mediating cellular stress responses .

Table 1: Summary of Axitinib Effects on RCC Cell Lines

Cell LineIC50 (μM)G2/M ArrestSenescence Induction
A-49813.6YesYes
Caki-236.0YesYes

Potential Effects of Axitinib Impurity 4

While specific studies on Axitinib Impurity 4 are scarce, it can be inferred that impurities may have varying degrees of biological activity based on their structural differences from the parent compound. Research has indicated that impurities can influence pharmacokinetics and pharmacodynamics, potentially affecting therapeutic outcomes.

Case Studies

A clinical study involving axitinib demonstrated significant efficacy in patients with metastatic RCC. The drug showed an objective response rate of approximately 44% in patients previously treated with cytokine therapy . Although there are no direct studies on Axitinib Impurity 4's clinical effects, understanding its behavior in relation to axitinib provides insight into its potential role.

Safety and Toxicology

The safety profile of axitinib includes common adverse effects such as hypertension and proteinuria . The presence of impurities like Axitinib Impurity 4 could potentially alter the safety profile, necessitating thorough evaluation during drug development processes.

Propiedades

Número CAS

1443118-73-7

Fórmula molecular

C22H20N4OS

Peso molecular

388.5 g/mol

Nombre IUPAC

N-methyl-2-[[3-(2-pyridin-2-ylethyl)-2H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H20N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,27)(H,25,26)

Clave InChI

JPTQVDRPKXSDDN-UHFFFAOYSA-N

SMILES canónico

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)CCC4=CC=CC=N4

Pureza

> 95%

Cantidad

Milligrams-Grams

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.